molecular formula C18H18N2O4 B14176156 (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920798-45-4

(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Cat. No.: B14176156
CAS No.: 920798-45-4
M. Wt: 326.3 g/mol
InChI Key: IEMRMOYBXBZCGZ-SUMWQHHRSA-N
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Description

(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound characterized by a morpholine ring substituted with a nitrophenyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Substitution Reactions: The nitrophenyl and phenylethyl groups are introduced through nucleophilic substitution reactions. The nitrophenyl group is often introduced using a nitration reaction, while the phenylethyl group can be added via a Friedel-Crafts alkylation reaction.

    Cyclization: The final step involves cyclization to form the morpholin-3-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like aluminum chloride and sulfuric acid.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: is compared with other morpholine derivatives such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential as a pharmacophore compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920798-45-4

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(6S)-6-(4-nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1

InChI Key

IEMRMOYBXBZCGZ-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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